molecular formula C14H12O3 B6377716 2-Formyl-6-(3-methoxyphenyl)phenol, 95% CAS No. 1261965-84-7

2-Formyl-6-(3-methoxyphenyl)phenol, 95%

Cat. No. B6377716
CAS RN: 1261965-84-7
M. Wt: 228.24 g/mol
InChI Key: YNELZRWJDKLNJP-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-methoxyphenyl)phenol, 95% (2F6MPP95) is a phenol derivative with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 188.2 g/mol and a melting point of 151-153 °C. 2F6MPP95 is used in a variety of laboratory experiments, including those related to organic synthesis and drug discovery.

Scientific Research Applications

2-Formyl-6-(3-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used as a starting material for the synthesis of other organic compounds. In drug discovery, 2-Formyl-6-(3-methoxyphenyl)phenol, 95% is used to synthesize potential drug candidates. In biochemistry, it is used to study the mechanism of action of certain biochemical pathways.

Mechanism of Action

2-Formyl-6-(3-methoxyphenyl)phenol, 95% is known to act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-Formyl-6-(3-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of tyrosinase and COX-2, which can lead to decreased melanin production and decreased inflammation, respectively. In addition, it has been shown to reduce the production of reactive oxygen species and to have antioxidant activity.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(3-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is inexpensive, readily available, and easy to use. It is also soluble in a variety of solvents, making it suitable for a wide range of applications. The main limitation of 2-Formyl-6-(3-methoxyphenyl)phenol, 95% is that it is not as potent as some other compounds, and therefore may not be suitable for certain applications.

Future Directions

There are several potential future directions for research on 2-Formyl-6-(3-methoxyphenyl)phenol, 95%. These include further investigation into its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to explore the potential toxicological effects of 2-Formyl-6-(3-methoxyphenyl)phenol, 95%. Finally, further studies could be conducted to investigate its potential as an antioxidant and to determine its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

2-Formyl-6-(3-methoxyphenyl)phenol, 95% can be synthesized by a three-step process. First, phenol is reacted with 3-methoxyphenylboronic acid and potassium carbonate in aqueous ethanol to form 3-methoxyphenylphenol. Then, the 3-methoxyphenylphenol is treated with formaldehyde and hydrochloric acid to form 2-formyl-6-(3-methoxyphenyl)phenol. Finally, the 2-formyl-6-(3-methoxyphenyl)phenol is purified and recrystallized to yield 2-Formyl-6-(3-methoxyphenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-3-(3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNELZRWJDKLNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685081
Record name 2-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-84-7
Record name 2-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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